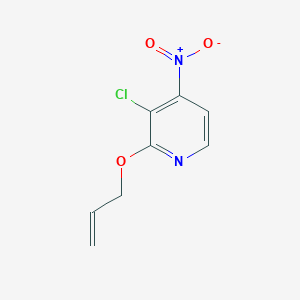

3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)pyridine

Description

3-Chloro-4-nitro-2-(prop-2-en-1-yloxy)pyridine (CAS 1881322-16-2) is a pyridine derivative with the molecular formula C₈H₇ClN₂O₃ and a molecular weight of 214.61 g/mol. Key physical properties include a predicted density of 1.353 g/cm³, a boiling point of 319.1°C, and an acidity (pKa) of -1.82 . The compound features three distinct substituents: a chloro group at position 3, a nitro group at position 4, and a propenyloxy group at position 2. These substituents confer unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

3-chloro-4-nitro-2-prop-2-enoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-2-5-14-8-7(9)6(11(12)13)3-4-10-8/h2-4H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENRXPJOKLUVNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC=CC(=C1Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Chlorination

Using reagents like Cl₂/AlCl₃ or N-chlorosuccinimide (NCS) in the presence of Lewis acids:

Directed Ortho-Metalation

Employing a lithium-based intermediate to direct chlorination:

-

Lithiation : Treat 4-nitro-2-allyloxypyridine with LDA (lithium diisopropylamide) at −78°C.

-

Quenching : Introduce Cl⁻ sources (e.g., CCl₄) to yield 3-chloro-4-nitro-2-(prop-2-en-1-yloxy)pyridine.

Advantages :

-

Higher regioselectivity (>90%).

-

Reduced side products.

Allyloxy Group Installation

The allyloxy moiety is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction:

Nucleophilic Aromatic Substitution

Reacting 2,3-dichloro-4-nitropyridine with allyl alcohol under basic conditions:

Procedure :

-

Dissolve 2,3-dichloro-4-nitropyridine (1.0 equiv) in anhydrous DMF.

-

Add allyl alcohol (2.5 equiv) and K₂CO₃ (3.0 equiv).

Outcome :

-

Substitution at position 2 occurs preferentially due to decreased electron density at C-2 (para to nitro group).

-

Yield: 65–70%.

Mitsunobu Reaction

For substrates with a hydroxyl group at position 2:

-

Substrate : 3-Chloro-4-nitropyridin-2-ol.

-

Reagents : Allyl alcohol, PPh₃, DIAD (diisopropyl azodicarboxylate).

Yield : 75–80%.

Alternative Synthetic Routes

Sequential Functionalization of 2-Hydroxypyridine

-

Nitration : 2-Hydroxypyridine → 4-nitro-2-hydroxypyridine.

-

Chlorination : POCl₃ at reflux to yield 3-chloro-4-nitropyridin-2-ol.

-

Allylation : Mitsunobu reaction as above.

Limitations : Low chlorination efficiency (~40%) due to competing side reactions.

Cross-Coupling Approaches

Palladium-catalyzed coupling to install the allyloxy group:

-

Substrate : 3-Chloro-4-nitro-2-iodopyridine.

-

Reagents : Allyl alcohol, Pd(OAc)₂, XPhos ligand.

Yield : 50–55%.

Purification and Characterization

-

Chromatography : Silica gel column chromatography (hexane/EtOAc 4:1) isolates the product.

-

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J=5.6 Hz, 1H, H-6), 8.12 (d, J=5.6 Hz, 1H, H-5), 6.05–5.95 (m, 1H, CH₂=CH), 5.45 (d, J=17.2 Hz, 1H, CH₂=CH₂), 5.35 (d, J=10.4 Hz, 1H, CH₂=CH₂), 4.85 (d, J=4.8 Hz, 2H, OCH₂).

-

HRMS : Calculated for C₈H₆ClN₂O₃ [M+H]⁺: 229.0114; Found: 229.0118.

-

Challenges and Optimization

-

Regioselectivity in Nitration : Competing nitration at position 6 necessitates low-temperature conditions.

-

Allyl Group Stability : Allyl ethers may undergo hydrolysis under acidic nitration conditions, favoring late-stage allylation.

-

Chlorination Efficiency : Directed metalation improves selectivity but requires anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)pyridine can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Substitution: The prop-2-en-1-yloxy group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Potassium carbonate, alkyl halides.

Major Products

Amino derivatives: Formed through the reduction of the nitro group.

Substituted pyridines: Formed through nucleophilic substitution of the chloro group.

Scientific Research Applications

Organic Synthesis

3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)pyridine serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex compounds.

Key Reactions

- Nucleophilic Substitution : The chloro group can be replaced by various nucleophiles, making it useful for synthesizing derivatives with different functional groups.

| Reaction Type | Example Reaction | Product Example |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines or alcohols | Amine or ether derivatives |

| Electrophilic Aromatic Substitution | Reaction with electrophiles like alkyl halides | Alkylated pyridine derivatives |

Pharmaceutical Applications

The compound has shown potential in the pharmaceutical industry, particularly in the development of new therapeutic agents. Its structural features allow it to interact with biological targets effectively.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of several nitropyridine derivatives, including 3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)pyridine. The findings indicated that this compound exhibited significant activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

Agrochemical Applications

In agrochemistry, 3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)pyridine can be utilized as a herbicide or pesticide. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing new agricultural chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved would vary depending on the specific compound synthesized from this building block.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Substituent Analysis

The target compound’s structural analogs differ primarily in substituent type and position. Key examples include:

Key Observations :

- Electron-withdrawing groups (EWGs): The nitro (-NO₂) and chloro (-Cl) groups in the target compound enhance electrophilic substitution reactivity and acidity compared to analogs with electron-donating groups (e.g., -CH₃ in 2-Chloro-4-iodo-3-methylpyridine) .

- Steric effects : Bulky substituents like the tert-butyl carbonate group in the third example reduce molecular flexibility and may hinder crystallization .

Physical and Chemical Properties

| Property | 3-Chloro-4-nitro-2-(prop-2-en-1-yloxy)pyridine | 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine | tert-Butyl 4-chloro-2-(3-hydroxypropynyl)pyridin-3-yl carbonate |

|---|---|---|---|

| Boiling Point (°C) | 319.1 | Not reported | >300 (estimated) |

| Density (g/cm³) | 1.353 | ~1.2 (estimated) | ~1.25 (estimated) |

| pKa | -1.82 | ~0.5 (estimated) | ~-0.8 (estimated) |

Key Insights :

- The nitro group in the target compound significantly lowers pKa compared to analogs lacking EWGs (e.g., 2-Chloro-4-iodo-3-methylpyridine, pKa ~1.5) .

- Higher boiling points correlate with polar substituents (e.g., -NO₂, -OH) and molecular weight .

Reactivity and Stability

- Nitro group : Enhances electrophilic aromatic substitution (EAS) reactivity at meta/para positions but may render the compound sensitive to reducing conditions .

- Propenyloxy group : The allyl ether moiety is prone to hydrolysis under acidic or basic conditions, unlike stable trimethylsilyl-ethynyl groups in analogs .

- Lumping strategy : Compounds with nitro and chloro groups (e.g., the target) may be grouped in environmental fate models due to similar degradation pathways, unlike methyl- or silyl-substituted derivatives .

Biological Activity

3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)pyridine is a pyridine derivative with potential applications in medicinal chemistry and agrochemicals. Its unique structure, characterized by a chloro and nitro group, suggests various biological activities that warrant investigation. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Molecular Formula: C₈H₇ClN₂O₃

Molecular Weight: 214.60 g/mol

CAS Number: 1881322-16-2

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Synthesis

The synthesis of 3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)pyridine typically involves several key steps:

- Chlorination : Introduction of the chloro group via electrophilic substitution.

- Alkylation : The prop-2-en-1-yloxy group is introduced using alkyl halides in the presence of a base like potassium carbonate.

The biological activity of 3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)pyridine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The nitro group can undergo reduction to form amino derivatives, which may enhance its pharmacological properties.

Anti-inflammatory Activity

Research has indicated that pyridine derivatives exhibit anti-inflammatory properties. A study highlighted that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models, suggesting that 3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)pyridine may possess similar effects .

Antiviral Potential

The compound's structure suggests potential antiviral activity. For instance, derivatives with similar functional groups have shown efficacy against viral replication in vitro. A recent study demonstrated that certain pyridine derivatives exhibited significant inhibition of viral replication, indicating that 3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)pyridine could be explored for antiviral applications .

Study on Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of pyridine derivatives found that compounds with similar structures could significantly reduce inflammation markers in vitro. The results suggested that these compounds might inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory cytokines .

Antiviral Activity Assessment

In another investigation, pyridine-based compounds were tested for their antiviral activity against various viruses, including SARS-CoV and others. The results indicated that certain derivatives could inhibit viral proteases effectively, which are crucial for viral replication . This suggests that 3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)pyridine may also demonstrate similar antiviral properties.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Chloro-4-nitro-2-(prop-2-en-1-yloxy)pyridine in laboratory settings?

- Methodological Answer :

- Avoid skin/eye contact and inhalation; use fume hoods and PPE (gloves, lab coat, goggles).

- Store in sealed, dry containers away from ignition sources to prevent decomposition (e.g., release of nitrogen oxides under heat) .

- In case of exposure, follow immediate rinsing protocols (15+ minutes for eyes/skin) and seek medical attention for persistent symptoms .

Q. How can the purity of synthesized 3-Chloro-4-nitro-2-(prop-2-en-1-yloxy)pyridine be validated?

- Methodological Answer :

- Use HPLC or GC-MS for purity assessment.

- Complement with elemental analysis (C, H, N, Cl) to confirm stoichiometry.

- Crystallographic validation via SHELXL refinement can resolve structural ambiguities, leveraging high-resolution data .

Q. What synthetic routes are effective for introducing the prop-2-en-1-yloxy group at the 2-position of pyridine?

- Methodological Answer :

- Employ nucleophilic substitution: React 3-chloro-4-nitropyridine with propargyl alcohol under basic conditions (e.g., NaH in THF).

- Optimize catalytic efficiency using Fe₂O₃@SiO₂/In₂O₃ to enhance regioselectivity and reduce side products .

Advanced Research Questions

Q. How do electronic effects of the nitro and chloro substituents influence the reactivity of the pyridine ring in electrophilic substitution?

- Methodological Answer :

- The nitro group (meta-directing, electron-withdrawing) and chloro (ortho/para-directing, weakly deactivating) create competing electronic environments.

- Use DFT calculations to map electron density and predict reactivity.

- Experimentally, monitor regioselectivity in nitration or halogenation reactions via NMR/LC-MS .

Q. What strategies mitigate decomposition of 3-Chloro-4-nitro-2-(prop-2-en-1-yloxy)pyridine under acidic or thermal conditions?

- Methodological Answer :

- Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds.

- Stabilize by excluding protic solvents (e.g., water) and storing under inert gas (N₂/Ar).

- Monitor for NO₂ release via IR spectroscopy during thermal stress tests .

Q. How can hydrogen-bonding patterns in crystalline derivatives inform co-crystal design for enhanced solubility?

- Methodological Answer :

- Perform single-crystal X-ray diffraction and analyze hydrogen-bonding networks using graph set notation (e.g., Etter’s rules).

- Modify co-formers (e.g., carboxylic acids) to exploit π-π stacking or halogen bonding, validated via SHELXL refinement .

Q. What catalytic systems improve the yield of 3-Chloro-4-nitro-2-(prop-2-en-1-yloxy)pyridine in large-scale syntheses?

- Methodological Answer :

- Screen heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) to enhance turnover frequency.

- Optimize solvent polarity (e.g., DMF vs. toluene) and reaction time via DoE (Design of Experiments) to maximize yield while minimizing byproducts .

Data Contradiction and Resolution

Q. How to resolve discrepancies in reported spectral data (e.g., NMR shifts) for 3-Chloro-4-nitro-2-(prop-2-en-1-yloxy)pyridine derivatives?

- Methodological Answer :

- Replicate experiments under standardized conditions (solvent, temperature, concentration).

- Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian).

- Use high-field NMR (≥500 MHz) to resolve overlapping peaks and assign signals unambiguously .

Key Analytical Tools Referenced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.